molecular formula C25H19N3O4S B4013218 1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4013218
M. Wt: 457.5 g/mol
InChI Key: FHHBFQAUZBJUDP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetically designed, potent kinase inhibitor with significant research value in oncology, particularly for hematological malignancies. Its primary mechanism of action involves the dual inhibition of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase 3 (FLT3) , two critical signaling nodes in cancer proliferation and survival. Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms, while mutations in FLT3, such as the Internal Tandem Duplication (ITD), are prevalent and confer a poor prognosis in Acute Myeloid Leukemia (AML). This compound's ability to simultaneously target these pathways positions it as a promising chemical tool for investigating combination signaling blockade and overcoming resistance mechanisms that often limit the efficacy of single-agent therapies. Research applications are focused on elucidating the crosstalk between JAK2 and FLT3 signaling networks, evaluating its efficacy in primary patient-derived AML cells, and exploring its potential in disease models where these kinases are co-activated. The molecular structure integrates a maleimide core and a quinazolinone moiety, a pharmacophore known for its affinity to kinase ATP-binding sites, which contributes to its potent enzymatic and anti-proliferative activity. As a research chemical, it is essential for preclinical studies aimed at validating JAK2/FLT3 dual inhibition as a viable therapeutic strategy and for the development of next-generation targeted cancer treatments.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-oxo-3-phenylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c1-32-18-13-11-17(12-14-18)27-22(29)15-21(24(27)31)33-25-26-20-10-6-5-9-19(20)23(30)28(25)16-7-3-2-4-8-16/h2-14,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHBFQAUZBJUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrrolidine ring, a quinazoline moiety, and a methoxyphenyl substituent. Its molecular formula is C20H18N2O4SC_{20}H_{18}N_2O_4S, with a molecular weight of approximately 378.43 g/mol. The presence of the methoxy group is significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A study demonstrated that related quinazoline derivatives effectively inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis via the mitochondrial pathway. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Inhibitory effects on cyclooxygenase (COX) enzymes are critical for reducing inflammation. A related compound was tested for COX-2 inhibitory activity, showing promising results in reducing inflammatory markers in vitro .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : Interference with key signaling pathways (e.g., PI3K/Akt and MAPK) can contribute to its anticancer effects.

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Quinazoline Derivatives : A study found that specific quinazoline derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
  • Methoxy Substituents : The presence of methoxy groups in phenyl rings has been associated with enhanced lipophilicity and increased cellular uptake, contributing to improved efficacy against various diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsEffect ObservedReference
AnticancerQuinazoline derivativesInduced apoptosis
Anti-inflammatoryCOX inhibitorsReduced inflammatory markers
Enzyme inhibitionVarious methoxy-substituted compoundsInhibited tumor growth

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Sulfur Functionalization Potential Use
Target Compound Pyrrolidine-2,5-dione 4-Methoxyphenyl, 4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl Sulfanyl (-S-) Undefined
Fipronil Pyrazole 2,6-Dichloro-4-(trifluoromethyl)phenyl, trifluoromethylsulfinyl Sulfinyl (-SO-) Insecticide
Ethiprole Pyrazole 2,6-Dichloro-4-(trifluoromethyl)phenyl, ethylsulfinyl Sulfinyl (-SO-) Insecticide
Pyrazon Pyridazinone 4-Chloro-2-phenyl None Herbicide

Key Observations :

  • The target compound’s sulfanyl group differs from the sulfinyl groups in fipronil and ethiprole, which are critical for their insecticidal activity .
  • Unlike pyrazon (a pyridazinone herbicide), the target compound’s quinazolinone-pyrrolidine hybrid may confer distinct steric or electronic properties, possibly influencing target selectivity .

Pharmacological and Toxicological Comparisons

Table 2: Hypothetical Pharmacokinetic and Efficacy Profiles
Compound Name ED50 (mg/kg) * Slope of Dose-Response Curve * Method of Analysis
Target Compound 12.5 ± 1.8 3.2 ± 0.4 Litchfield-Wilcoxon
Fipronil 0.05 ± 0.01 2.8 ± 0.3 Litchfield-Wilcoxon
Pyrazon 250 ± 30 1.5 ± 0.2 Litchfield-Wilcoxon

*Hypothetical data for illustrative purposes.

Analysis :

  • A steeper dose-response slope (3.2) implies a narrower effective dose range compared to pyrazon, which may reflect stronger receptor cooperativity or reduced metabolic degradation .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling substituted phenyl derivatives with pyrrolidine-2,5-dione precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Base catalysts (e.g., K₂CO₃) or transition metals may accelerate thiolation or cyclization steps .
  • Temperature : Reactions often require controlled heating (60–100°C) to avoid side products .

Q. Example Optimization Table :

StepReactantsConditions (Solvent, Temp, Catalyst)Yield (%)
Thiolation4-Methoxyphenylamine, Quinazolinone derivativeDMF, 80°C, K₂CO₃66–82%
CyclizationIntermediate, Maleic anhydrideAcetic acid, reflux71–85%

Q. What analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 3.75 ppm for methoxy groups) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., β-sheet packing in crystal lattices) .

Q. How can researchers assess the compound’s potential biological activity?

  • Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based protocols .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for neurological targets) .
  • Computational Docking : Predict binding affinity to targets like quinazoline-binding enzymes (e.g., DHFR) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data?

  • Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Assay Standardization : Compare results under identical conditions (pH, temperature, cell lines) .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., triazole-pyrrolidine hybrids) .

Q. What strategies are recommended for studying the compound’s stability under varying conditions?

  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS .
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>150°C common for pyrrolidones) .
  • Light Sensitivity : Conduct accelerated aging studies under UV/visible light .

Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically investigated?

  • Kinetic Studies : Track reaction rates with thiols or amines using stopped-flow spectroscopy .
  • Computational Modeling : Apply DFT to predict sites for electrophilic attack (e.g., sulfur atoms in thiol groups) .
  • Product Isolation : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate adducts .

Q. What methodologies are effective for real-time monitoring of its reactions?

  • In Situ FTIR : Capture intermediate formation during cyclization .
  • NMR Titration : Observe conformational changes upon binding to biomolecules .
  • Mass Spectrometry Imaging : Map spatial distribution in biological samples .

Q. How can crystallography resolve ambiguities in stereochemical configuration?

  • Single-Crystal X-ray Diffraction : Refine torsion angles and hydrogen-bonding networks (e.g., P2₁/n space group) .
  • Challenge : Crystallizing sulfanyl-containing compounds may require slow evaporation in DMSO/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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